molecular formula C15H25N5O2S B15058049 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine

Cat. No.: B15058049
M. Wt: 339.5 g/mol
InChI Key: RTKGLXKDLJWRDV-UHFFFAOYSA-N
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Description

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The reaction is carried out at elevated temperatures, followed by purification steps such as extraction and recrystallization .

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can explain their antipsychotic effects . The compound may also inhibit certain enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement combining piperazine, pyridine, and sulfonyl groups, which contribute to its pharmacological properties. The molecular formula is C15H25N5O2S, with a molecular weight of approximately 339.5 g/mol.

Structural Characteristics

The compound's structure includes:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Sulfonyl Group : A functional group characterized by a sulfur atom bonded to two oxygen atoms.

Antidepressant Properties

Research indicates that this compound exhibits significant serotonin reuptake inhibition . This property suggests its potential use as an antidepressant. In vitro studies have demonstrated its ability to inhibit serotonin reuptake effectively, which is crucial for managing mood disorders .

Case Study : In a study involving animal models, the compound was shown to reduce immobility times in the forced swimming test (FST), indicating its antidepressant-like effects by antagonizing serotonin depletion .

Binding Affinity

The compound has been evaluated for its binding affinity to serotonin receptors. Preliminary data indicate that it interacts effectively with serotonin transporters, which may enhance its therapeutic potential in treating psychiatric disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureBiological Activity
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-oneStructureSerotonin reuptake inhibitory activity
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideStructureAnti-tubercular activity

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.

The mechanism underlying the antidepressant effects of this compound may involve:

  • Inhibition of Serotonin Reuptake : By blocking serotonin transporters, it increases serotonin levels in the synaptic cleft.
  • Modulation of Neurotransmitter Systems : It may influence other neurotransmitter systems, contributing to its overall efficacy in mood regulation.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions that include oxidation and substitution processes. Various analytical techniques such as NMR and mass spectrometry are employed to characterize the compound.

Properties

Molecular Formula

C15H25N5O2S

Molecular Weight

339.5 g/mol

IUPAC Name

1-ethyl-4-(4-piperazin-1-ylpyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C15H25N5O2S/c1-2-18-9-11-20(12-10-18)23(21,22)15-13-17-4-3-14(15)19-7-5-16-6-8-19/h3-4,13,16H,2,5-12H2,1H3

InChI Key

RTKGLXKDLJWRDV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3

Origin of Product

United States

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